2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
Description
Properties
IUPAC Name |
2-[4-(chloromethyl)piperidin-1-yl]-6-methylpyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3/c1-9-7-13-8-11(14-9)15-4-2-10(6-12)3-5-15/h7-8,10H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNSMTVVQDNAOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCC(CC2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20594653 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-21-5 | |
| Record name | 2-[4-(Chloromethyl)piperidin-1-yl]-6-methylpyrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20594653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Materials and Core Scaffold
- The synthesis often begins with commercially available 4-cyanopiperidine or related piperidine derivatives as the core scaffold.
- The piperidine ring is functionalized to introduce the chloromethyl group at the 4-position.
Introduction of the Chloromethyl Group
- Chloromethylation is typically achieved via halogenation reactions of hydroxymethyl or methyl precursors on the piperidine ring.
- The chloromethyl group’s reactivity allows for subsequent nucleophilic substitution, facilitating further modifications.
Coupling with the Pyrazine Ring
- The 6-methylpyrazine moiety is introduced through nucleophilic substitution or amide coupling reactions.
- Pyrazinoyl chloride or related activated pyrazine derivatives are commonly used for coupling with the piperidine amine.
Representative Synthetic Scheme (Based on Literature)
| Step | Reaction Description | Reagents/Conditions | Product/Intermediate |
|---|---|---|---|
| 1 | N-Alkylation of 4-cyanopiperidine | N-phenyl-2-chloroacetamide, base | N-alkylated intermediate |
| 2 | Reduction of nitrile to amine | CoCl2·6H2O, NaBH4 | Amino-substituted piperidine |
| 3 | Amide coupling with pyrazinoyl chloride | Pyridine, pyrazinoyl chloride | 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine |
This sequence allows for efficient construction of the target compound with relatively short synthetic routes.
Detailed Research Findings and Analysis
Reactivity and Functional Group Transformations
- The chloromethyl group is a key functional handle, enabling nucleophilic substitution with amines or alcohols, which is exploited in the synthesis of derivatives or conjugates.
- The piperidine ring adopts a chair conformation, with substituents at the nitrogen and 4-position oriented equatorially, influencing reactivity and steric accessibility.
Synthetic Efficiency and Yields
- The described methods utilize commercially available starting materials and straightforward reaction conditions.
- Reduction of nitriles to amines using cobalt(II) chloride and sodium borohydride is effective and mild, preserving sensitive functionalities.
- Amide coupling reactions with pyrazinoyl chloride under basic conditions (pyridine) proceed with good yields and selectivity.
Data Table Summarizing Key Properties and Synthetic Parameters
| Parameter | Detail |
|---|---|
| CAS Number | 892502-21-5 |
| Molecular Formula | C11H16ClN3 |
| Molecular Weight | 225.72 g/mol |
| Key Functional Groups | Pyrazine ring, piperidine ring, chloromethyl substituent |
| Starting Material | 4-Cyanopiperidine |
| Key Reagents | N-phenyl-2-chloroacetamide, CoCl2·6H2O, NaBH4, pyrazinoyl chloride, pyridine |
| Reaction Types | N-alkylation, nitrile reduction, amide coupling |
| Typical Solvents | Pyridine, organic solvents (e.g., dichloromethane) |
| Reaction Conditions | Mild reduction, basic coupling conditions |
| Yield Range | Moderate to high (literature reports vary) |
Chemical Reactions Analysis
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group on the piperidine ring undergoes nucleophilic substitution (S<sub>N</sub>2) with various nucleophiles, forming derivatives with modified functional groups.
Key Observations :
-
Reactions with amines proceed efficiently in polar aprotic solvents (e.g., DMF) under basic conditions, yielding secondary or tertiary amines .
-
Alcohols require elevated temperatures and strong bases (e.g., K<sub>2</sub>CO<sub>3</sub>) for ether formation .
-
Thiols exhibit faster kinetics due to higher nucleophilicity compared to alcohols .
Functionalization of the Pyrazine Ring
The electron-deficient pyrazine ring participates in electrophilic substitution and oxidation reactions, primarily at the methyl group or ring nitrogen atoms.
Oxidation of the Methyl Group
The 6-methyl group on pyrazine oxidizes to a carboxyl group under strong oxidizing conditions:
-
Conditions : KMnO<sub>4</sub>, H<sub>2</sub>SO<sub>4</sub>, 100°C, 6h
-
Product : 2-[4-(Chloromethyl)piperidino]-6-carboxypyrazine
Halogenation
The methyl group undergoes radical bromination:
-
Conditions : NBS, AIBN, CCl<sub>4</sub>, reflux, 8h
-
Product : 2-[4-(Chloromethyl)piperidino]-6-(bromomethyl)pyrazine
Reactivity of the Piperidine Ring
The piperidine ring can undergo further modifications, such as alkylation or elimination:
Alkylation
The piperidine nitrogen reacts with alkyl halides under mild conditions:
-
Conditions : CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub>, acetone, 25°C, 12h
-
Product : N-Methyl-2-[4-(chloromethyl)piperidino]-6-methylpyrazine
Elimination
Dehydrohalogenation of the chloromethyl group forms a double bond:
-
Conditions : t-BuOK, THF, 0°C → 25°C, 4h
-
Product : 2-[4-Vinylpiperidino]-6-methylpyrazine
Complexation and Biological Interactions
The compound’s nitrogen atoms coordinate with metal ions, forming complexes studied for biological activity:
Scientific Research Applications
Pharmaceutical Development
- Drug Design and Synthesis : The chloromethyl group in 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine allows for nucleophilic substitution reactions, enabling the formation of new carbon-nitrogen or carbon-oxygen bonds. This property is crucial for synthesizing novel pharmaceutical agents.
- Biological Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties. Its interaction with biological targets, such as enzymes or receptors, could reveal therapeutic potentials that warrant further investigation.
Synthetic Versatility
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine can undergo various chemical transformations:
- Nucleophilic Substitution : The chloromethyl group can react with nucleophiles (amines or alcohols), facilitating the formation of diverse derivatives.
- Functionalization : The compound serves as a versatile intermediate in organic synthesis, allowing for the modification of its functional groups to tailor specific properties for targeted applications.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial efficacy of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine against various bacterial strains. Results indicated promising activity, suggesting its potential as a lead compound for developing new antimicrobial agents.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Case Study 2: Drug Interaction Studies
Research focused on the pharmacodynamics of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine showed that it interacts with specific receptors involved in neurotransmission. These interactions may lead to insights into its potential neuropharmacological effects.
Mechanism of Action
The mechanism of action of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity makes the compound useful in the design of enzyme inhibitors or other bioactive molecules .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and five structurally related analogs:
Key Observations:
Reactivity : The chloromethyl group in the target compound enables alkylation reactions, unlike the sulfonyl group in ’s analog, which is electron-withdrawing and less reactive .
Solubility : The hydrochloride salt of 2-(chloromethyl)-6-methylpyrazine () exhibits higher aqueous solubility compared to the free base form of the target compound .
Biological Interactions : The oxadiazolo-pyrazine derivative () has an extended aromatic system, likely enhancing DNA intercalation or protein binding, whereas the target’s piperidine moiety may improve membrane permeability due to moderate lipophilicity .
Biological Activity
2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is a synthetic compound with the molecular formula C₁₁H₁₆ClN₃. Its structure features a pyrazine ring substituted with a piperidine group containing a chloromethyl moiety, which enhances its reactivity and potential biological activity. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant case studies.
The compound's unique structural features contribute to its biological activity:
- Pyrazine Ring : Known for its role in various biological systems.
- Piperidine Group : Often associated with neuropharmacological effects.
- Chloromethyl Moiety : Enhances reactivity, allowing for nucleophilic substitution reactions.
Table 1: Structural Features of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine
| Component | Description |
|---|---|
| Molecular Formula | C₁₁H₁₆ClN₃ |
| Functional Groups | Pyrazine, Piperidine, Chloromethyl |
| Reactivity | High due to chloromethyl group |
Antimicrobial Potential
Research indicates that compounds similar to 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine exhibit antimicrobial properties. The chloromethyl group can enhance interactions with microbial targets, potentially leading to the development of new antimicrobial agents.
Anticancer Activity
Several studies have evaluated the anticancer potential of pyrazine derivatives. While specific data on 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine is limited, related compounds have shown promising results:
- Pyrazoline Hybrids : A study highlighted that certain pyrazoline derivatives exhibited cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced anticancer activity .
- Mechanism of Action : These compounds often induce apoptosis and inhibit key enzymes involved in cancer cell proliferation.
Neuropharmacological Effects
The piperidine component may confer neuropharmacological effects, as seen in other piperidine-containing compounds. Research has shown that piperidine derivatives can interact with neurotransmitter systems and may have implications for treating neurological disorders.
Study 1: Anticancer Screening of Pyrazine Derivatives
A comprehensive screening of pyrazine derivatives revealed that modifications at the piperidine position could significantly affect cytotoxicity and selectivity against cancer cell lines. Although specific data for 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine was not reported, related compounds demonstrated IC50 values ranging from 0.01 to 0.63 μM against various cancer types .
Study 2: Antimicrobial Activity Assessment
In vitro studies on structurally similar compounds suggested potential antimicrobial activity against Gram-positive and Gram-negative bacteria. The presence of the chloromethyl group was noted as a critical factor in enhancing antimicrobial efficacy.
Table 2: Summary of Biological Activities of Similar Compounds
| Compound | Activity Type | IC50/Effective Concentration |
|---|---|---|
| Pyrazoline Derivative A | Anticancer | 3.0–6.8 μM |
| Piperidine Derivative B | Antimicrobial | Effective against E. coli |
| Chloromethyl Pyrazine C | Anticancer | 0.49 μM (HCT-116) |
Q & A
Basic Research Questions
Q. What are optimized synthetic routes for 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine?
- Methodology : The compound can be synthesized via nucleophilic substitution reactions involving piperidine derivatives. For example, a general procedure involves reacting a pyrazine precursor with 4-(chloromethyl)piperidine in dry dichloromethane under anhydrous conditions. Triethylamine is used as a base to neutralize HCl byproducts. Purification is achieved via reverse-phase chromatography (C18 column, ACN/H₂O gradient), yielding high-purity products (56–83% yields) .
- Key Parameters :
- Solvent: Dry dichloromethane.
- Temperature: 40°C.
- Stoichiometry: 1:1 molar ratio of reactants.
- Workup: Washing with water to remove salts, followed by magnesium sulfate drying.
Q. How can spectroscopic techniques confirm the structural integrity of 2-[4-(Chloromethyl)piperidino]-6-methylpyrazine?
- ¹H/¹³C NMR Analysis :
- ¹H NMR (CDCl₃) : Peaks at δ 3.70–3.44 ppm (piperidine N–CH₂–Cl), δ 2.26–2.06 ppm (piperidine CH₂), and δ 6.96–7.73 ppm (pyrazine aromatic protons).
- ¹³C NMR : Signals at δ 156.8–147.4 ppm (pyrazine carbons) and δ 71.2 ppm (piperidine C–Cl).
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error (e.g., calculated 467.1598 vs. observed 467.1587) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reaction yields during scale-up synthesis?
- Case Study : In a multi-step synthesis, yields for analogs varied from 34% to 83% due to differences in steric hindrance and electronic effects of substituents .
- Strategies :
- Optimize stoichiometry (e.g., excess piperidine derivative to drive reaction).
- Adjust reaction time and temperature (e.g., extended stirring at 50°C for sluggish steps).
- Use HPLC monitoring to identify incomplete reactions or side products.
Q. What structural modifications of the piperidino group enhance bioactivity or solubility?
- Approach : Replace the chloromethyl group with fluorinated or hydroxylated analogs to study electronic and pharmacokinetic effects. For example:
- Fluorinated analogs : Introduce CF₃ groups to enhance metabolic stability (see for similar modifications).
- Hydroxyl derivatives : Improve water solubility via hydrogen bonding (e.g., 4-hydroxypiperidine analogs in ).
Contradiction Analysis
- Catalyst Selection : lists piperazine/piperidine as catalysts in pyrazole synthesis, while uses them as reactants. This highlights the dual role of these amines: as bases in catalytic roles or as nucleophiles in substitution reactions. Researchers must distinguish between these roles based on reaction stoichiometry and mechanistic pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
